molecular formula C19H15BrO5S B4015776 2-bromo-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate

2-bromo-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate

Cat. No. B4015776
M. Wt: 435.3 g/mol
InChI Key: GALFKVPZENDDSW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "2-bromo-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate" often involves complex organic reactions. For instance, compounds such as ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate undergo synthesis through reactions that may include halogenation, Michael addition, cyclization, dealkoxycarboxylation, and tautomerisation processes, highlighting the intricate methods required to construct such molecules (Kaur et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-bromo-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate" reveals complex interactions and arrangements. For example, studies on related molecules using single-crystal X-ray diffraction data showcase the importance of molecular symmetry, unit cell parameters, and intermolecular interactions in determining the stability and properties of these compounds. Disorder in molecular segments and specific intermolecular interactions such as hydrogen bonding play a significant role in the crystal packing stability (Kaur et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving similar compounds exhibit a wide range of reactivities, such as CuCN-mediated cascade cyclization, which is critical for synthesizing naphthalene derivatives. These reactions often involve steps like isomerization of olefin, intramolecular C-C bond cyclization, and aromatization, highlighting the compound's capacity to undergo complex transformations (Reddy et al., 2013).

Physical Properties Analysis

The physical properties of molecules like "2-bromo-6-ethoxy-4-formylphenyl 2-naphthalenesulfonate" are determined by their molecular structure. Single-crystal X-ray diffraction studies provide insight into these properties by detailing the molecular and crystal structure, which is essential for understanding the molecule's behavior in solid state and solution (Kaur et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different types of reactions, are influenced by the compound's functional groups. For instance, the presence of bromo, ethoxy, and formyl groups can significantly affect its reactivity, as seen in cascade cyclization reactions and their interactions with catalysts like CuCN, demonstrating the compound's potential for creating complex molecular architectures (Reddy et al., 2013).

properties

IUPAC Name

(2-bromo-6-ethoxy-4-formylphenyl) naphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO5S/c1-2-24-18-10-13(12-21)9-17(20)19(18)25-26(22,23)16-8-7-14-5-3-4-6-15(14)11-16/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALFKVPZENDDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-6-ethoxy-4-formylphenyl) naphthalene-2-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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